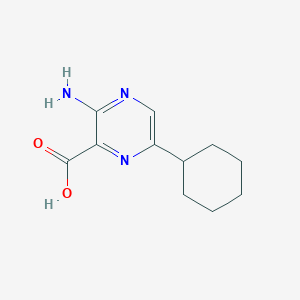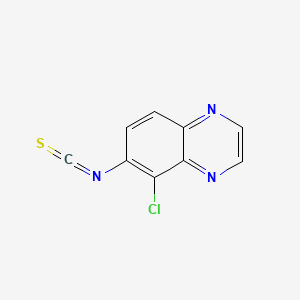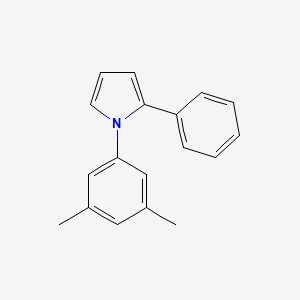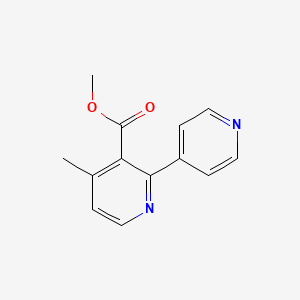
1,2-Dimethyl-3-propan-2-ylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-propan-2-ylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-propan-2-ylindole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the palladium-catalyzed Larock indole synthesis, which utilizes ortho-substituted anilines and alkynes .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and high yield. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions .
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-propan-2-ylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
1,2-Dimethyl-3-propan-2-ylindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dimethyl-3-propan-2-ylindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain pro-survival pathways, leading to apoptosis in cancer cells . The detailed mechanisms are still under investigation, but it is known to affect key signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
Indole: The parent compound with a simpler structure.
1-Methylindole: A derivative with a single methyl group.
2-Methylindole: Another derivative with a methyl group at a different position.
Uniqueness
1,2-Dimethyl-3-propan-2-ylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
1,2-dimethyl-3-propan-2-ylindole |
InChI |
InChI=1S/C13H17N/c1-9(2)13-10(3)14(4)12-8-6-5-7-11(12)13/h5-9H,1-4H3 |
InChIキー |
GNVKAJVOYYNDQY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)



![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
